molecular formula C8H15NO2 B555389 (S)-2-Amino-3-cyclopentylpropanoic acid CAS No. 99295-82-6

(S)-2-Amino-3-cyclopentylpropanoic acid

Cat. No.: B555389
CAS No.: 99295-82-6
M. Wt: 157,21 g/mole
InChI Key: KDYAKYRBGLKMAK-ZETCQYMHSA-N
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Description

(S)-2-Amino-3-cyclopentylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a cyclopentyl group attached to the third carbon atom of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-cyclopentylpropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral glycine derivative with a cyclopentyl halide under basic conditions. The reaction is followed by hydrolysis to yield the target compound. Another approach involves the use of asymmetric hydrogenation of a suitable precursor, such as a cyclopentyl-substituted acrylate, in the presence of a chiral catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-3-cyclopentylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (S)-2-Amino-3-phenylpropanoic acid: Contains a phenyl group instead of a cyclopentyl group.

    (S)-2-Amino-3-methylpropanoic acid: Has a methyl group instead of a cyclopentyl group.

Uniqueness

(S)-2-Amino-3-cyclopentylpropanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYAKYRBGLKMAK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426467
Record name (S)-2-Amino-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99295-82-6
Record name (S)-2-Amino-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of (S)-2-Amino-3-cyclopentylpropanoic acid at position 133 in T4 lysozyme affect the protein's stability compared to the wild-type leucine?

A1: Research indicates that substituting the wild-type leucine at position 133 in T4 lysozyme with this compound can influence the protein's stability. The specific impact on stability depends on several factors, including packing density and side chain conformational entropy. [, ] While the cyclopentyl group of this compound can enhance packing density compared to leucine, the conformational entropy changes associated with this substitution can counteract the stabilizing effect of improved packing. [] Computational studies utilizing free energy perturbation methods predicted that this substitution would decrease the enzyme's stability. []

Q2: What is the rationale for using unnatural amino acids like this compound to study protein stability?

A2: Unnatural amino acids, including this compound, serve as valuable tools for investigating the intricate relationship between protein structure and stability. [] By systematically replacing natural amino acids with carefully chosen unnatural counterparts, researchers can isolate and evaluate the impact of specific structural features, such as side chain size, hydrophobicity, and conformational flexibility, on the overall stability of the protein. This approach allows for a deeper understanding of the forces that govern protein folding and stability.

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